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Compound of Interest

Compound Name: N-Allylnornuciferine

Cat. No.: B15474314 Get Quote

Disclaimer: As of October 2025, publicly available pharmacological data for N-
Allylnornuciferine is limited. This document provides a detailed pharmacological profile of its

parent compound, nuciferine, to serve as a foundational reference for researchers, scientists,

and drug development professionals. The N-allyl substitution on the nitrogen of the aporphine

structure may alter the affinity and efficacy at various receptors; therefore, the data presented

here for nuciferine should be considered a proxy and a starting point for the investigation of N-
Allylnornuciferine.

Nuciferine is an aporphine alkaloid found in the plants Nymphaea caerulea and Nelumbo

nucifera. It exhibits a complex pharmacological profile with interactions at multiple dopamine

and serotonin receptors, suggesting potential applications in the treatment of various central

nervous system disorders.[1]

Quantitative Pharmacological Data
The following tables summarize the in vitro receptor binding affinities and functional activities of

nuciferine.

Table 1: Receptor Binding Affinities of Nuciferine
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Receptor Target Radioligand Kᵢ (nM)

5-HT₂ₐ [³H]Ketanserin 478

5-HT₂ᵣ [³H]Mesulergine 131

5-HT₂ₒ [³H]LSD 1000

5-HT₆ [³H]LSD 700

5-HT₇ [³H]5-CT 150

D₂ [³H]Spiperone 64

D₄ [³H]Nemonapride 2000

D₅ [³H]SCH23390 2600

Dopamine Transporter (DAT) [³H]WIN35428 >10000

Data sourced from the NIMH Psychoactive Drug Screening Program (PDSP) and related

publications.[2]

Table 2: Functional Activity of Nuciferine
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Receptor
Target

Assay Type Parameter Value
Functional
Activity

5-HT₁ₐ Gᵢ Activation EC₅₀ (nM) 3200 Agonist

5-HT₂ₐ Ca²⁺ Flux IC₅₀ (nM) 478 Antagonist

5-HT₂ᵣ Ca²⁺ Flux IC₅₀ (nM) 131 Antagonist

5-HT₂ₒ Ca²⁺ Flux IC₅₀ (nM) 1000 Antagonist

5-HT₆
Gₛ-cAMP

Accumulation

EC₅₀ (nM) / Eₘₐₓ

(%)
700 / 17.3 Partial Agonist

5-HT₇
Gₛ-cAMP

Accumulation
IC₅₀ (nM) 150 Inverse Agonist

D₂ Gᵢ Activation
EC₅₀ (nM) / Eₘₐₓ

(%)
64 / 67 Partial Agonist

D₄ Gᵢ Activation EC₅₀ (nM) 2000 Agonist

D₅
Gₛ-cAMP

Accumulation

EC₅₀ (nM) / Eₘₐₓ

(%)
2600 / 50 Partial Agonist

Data sourced from Farrell et al. (2016). Eₘₐₓ is the maximal effect relative to the endogenous

agonist.[2][3]

In Vivo Pharmacology
In rodent models, nuciferine has demonstrated effects consistent with atypical antipsychotic

drugs. These include the inhibition of phencyclidine (PCP)-induced locomotor activity and the

restoration of PCP-induced deficits in prepulse inhibition, without inducing catalepsy.[1][4]

Nuciferine also blocks the head-twitch response induced by 5-HT₂ₐ agonists.[2]

Pharmacokinetics of Nuciferine and N-Nornuciferine
A study in rats provided pharmacokinetic data for both nuciferine and its metabolite, N-

nornuciferine, after oral and intravenous administration of a lotus leaf alkaloid fraction.

Table 3: Pharmacokinetic Parameters in Rats
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Compound
Administrat
ion

Cₘₐₓ
(µg/mL)

Tₘₐₓ (h) t₁/₂ (h)
Oral
Bioavailabil
ity (%)

Nuciferine
Oral (50

mg/kg)
1.71 0.9 2.09 58.13

N-

Nornuciferine

Oral (50

mg/kg)
0.57 1.65 3.84 79.91

Nuciferine IV (10 mg/kg) - - 2.09 -

N-

Nornuciferine
IV (10 mg/kg) - - 3.84 -

Both compounds were found to cross the blood-brain barrier.[5][6][7]

Experimental Protocols
The following are generalized methodologies for the key experiments cited. For specific details,

it is recommended to consult the NIMH PDSP online resources.[2]

Radioligand Receptor Binding Assays
Objective: To determine the binding affinity (Kᵢ) of a test compound for a specific receptor.

General Procedure:

Preparation of Cell Membranes: Cell lines stably or transiently expressing the receptor of

interest are cultured and harvested. The cells are lysed, and the cell membranes are isolated

by centrifugation.

Binding Reaction: The cell membranes are incubated in a buffer solution containing a

specific radioligand (e.g., [³H]Ketanserin for 5-HT₂ₐ receptors) and varying concentrations of

the test compound (nuciferine).

Incubation: The reaction mixture is incubated to allow for competitive binding between the

radioligand and the test compound to the receptors.
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Separation of Bound and Free Ligand: The mixture is rapidly filtered through a glass fiber

filter to separate the receptor-bound radioligand from the unbound radioligand.

Quantification: The radioactivity retained on the filter is measured using a scintillation

counter.

Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ (the

concentration of the test compound that inhibits 50% of the specific binding of the

radioligand). The Kᵢ is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4786259/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4786259/
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0150602
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0150602
https://pubmed.ncbi.nlm.nih.gov/26963248/
https://pubmed.ncbi.nlm.nih.gov/26963248/
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2018.00902/full
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2018.00902/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC6123365/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6123365/
https://doaj.org/article/3fb9a8f497e540cbb00484a6558ad6ec
https://www.benchchem.com/product/b15474314#pharmacological-profile-of-n-allylnornuciferine
https://www.benchchem.com/product/b15474314#pharmacological-profile-of-n-allylnornuciferine
https://www.benchchem.com/product/b15474314#pharmacological-profile-of-n-allylnornuciferine
https://www.benchchem.com/product/b15474314#pharmacological-profile-of-n-allylnornuciferine
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15474314?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15474314?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15474314?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

